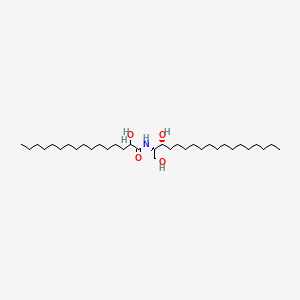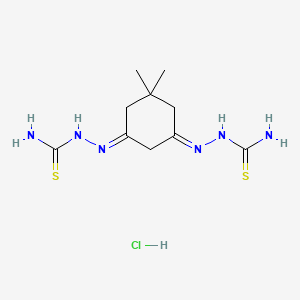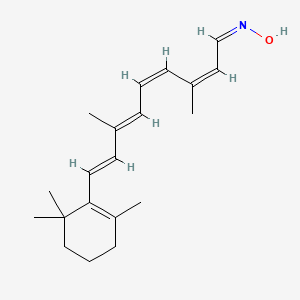
Protoporphyrinate
Übersicht
Beschreibung
Protoporphyrin IX ist eine organische Verbindung, die als Porphyrin klassifiziert wird. Sie spielt eine entscheidende Rolle in lebenden Organismen als Vorläufer anderer essentieller Verbindungen wie Häm (Hämoglobin) und Chlorophyll. Protoporphyrin IX ist ein tief gefärbter Feststoff, der in Wasser nicht löslich ist. Es enthält einen Porphin-Kern, ein Tetrapyrrol-Makrozyklus mit ausgeprägtem aromatischem Charakter .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Protoporphyrin IX kann durch verschiedene Methoden synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von δ-Aminolävulinsäure (ALA) mit Porphobilinogen unter Bildung von Uroporphyrinogen III, das dann in Coproporphyrinogen III umgewandelt wird. Coproporphyrinogen III wird durch oxidative Decarboxylierung zu Protoporphyrinogen IX, das schließlich zu Protoporphyrin IX oxidiert wird .
Industrielle Produktionsmethoden
Die industrielle Produktion von Protoporphyrin IX beinhaltet oft die Verwendung gentechnisch veränderter Mikroorganismen. Zum Beispiel kann Rhodobacter sphaeroides als effiziente Zellfabrik für die Produktion von Protoporphyrin IX durch Stoffwechsel-Engineering und Biokatalyse eingesetzt werden .
Chemische Reaktionsanalyse
Arten von Reaktionen
Protoporphyrin IX unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Protoporphyrin IX kann zu Biliverdin und Bilirubin oxidiert werden.
Reduktion: Es kann zu Protoporphyrinogen IX reduziert werden.
Substitution: Protoporphyrin IX kann Substitutionsreaktionen mit verschiedenen Metallionen eingehen, um Metalloporphyrine zu bilden.
Gängige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid können eingesetzt werden.
Substitution: Metallsalze wie Eisensulfat oder Zinksulfat werden üblicherweise verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Biliverdin, Bilirubin.
Reduktion: Protoporphyrinogen IX.
Substitution: Metalloporphyrine wie Häm, Zinkprotoporphyrin.
Wissenschaftliche Forschungsanwendungen
Protoporphyrin IX hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer für die Synthese verschiedener Porphyrinderivate verwendet.
Biologie: Spielt eine Rolle bei der Untersuchung der Häm-Biosynthese und des Stoffwechsels.
Medizin: Wird in der Photodynamischen Therapie (PDT) zur Krebsbehandlung und in der Fluoreszenz-gestützten Resektion (FGR) von Tumoren verwendet
Industrie: Wird bei der Herstellung bioaktiver Porphyrine und Metalloporphyrine für verschiedene Anwendungen eingesetzt.
Wirkmechanismus
Protoporphyrin IX übt seine Wirkung durch seine Fähigkeit aus, an Metallionen zu binden und Metalloporphyrine zu bilden. In der Photodynamischen Therapie wirkt Protoporphyrin IX als Photosensibilisator. Nach Bestrahlung mit sichtbarem Licht erzeugt es reaktive Sauerstoffspezies (ROS) wie Singulett-Sauerstoff, der in der bestrahlten Region zum Zelltod führt . Zu den molekularen Zielen gehören zelluläre Proteine und Membranen, was zu oxidativem Schaden und Apoptose führt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Protoporphyrin IX can be synthesized through various methods. One common method involves the reaction of δ-aminolevulinic acid (ALA) with porphobilinogen to form uroporphyrinogen III, which is then converted to coproporphyrinogen III. Coproporphyrinogen III undergoes oxidative decarboxylation to form protoporphyrinogen IX, which is finally oxidized to protoporphyrin IX .
Industrial Production Methods
Industrial production of protoporphyrin IX often involves the use of genetically engineered microorganisms. For example, Rhodobacter sphaeroides can be used as an efficient cell factory for the production of protoporphyrin IX through metabolic engineering and biocatalysis .
Analyse Chemischer Reaktionen
Types of Reactions
Protoporphyrin IX undergoes various chemical reactions, including:
Oxidation: Protoporphyrin IX can be oxidized to form biliverdin and bilirubin.
Reduction: It can be reduced to form protoporphyrinogen IX.
Substitution: Protoporphyrin IX can undergo substitution reactions with various metal ions to form metalloporphyrins.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Metal salts such as ferrous sulfate or zinc acetate are commonly used.
Major Products Formed
Oxidation: Biliverdin, bilirubin.
Reduction: Protoporphyrinogen IX.
Substitution: Metalloporphyrins like heme, zinc protoporphyrin.
Wissenschaftliche Forschungsanwendungen
Protoporphyrin IX has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various porphyrin derivatives.
Biology: Plays a role in the study of heme biosynthesis and metabolism.
Medicine: Used in photodynamic therapy (PDT) for cancer treatment and in fluorescence-guided resection (FGR) of tumors
Industry: Employed in the production of bioactive porphyrins and metalloporphyrins for various applications.
Wirkmechanismus
Protoporphyrin IX exerts its effects through its ability to bind to metal ions and form metalloporphyrins. In photodynamic therapy, protoporphyrin IX acts as a photosensitizer. Upon irradiation with visible light, it produces reactive oxygen species (ROS) such as singlet oxygen, which induces cell death in the illuminated region . The molecular targets include cellular proteins and membranes, leading to oxidative damage and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Coproporphyrin III: Ein weiteres Porphyrin, das an der Häm-Biosynthese beteiligt ist.
Uroporphyrinogen III: Ein Vorläufer in der Biosynthese von Protoporphyrin IX.
Häm: Ein eisenhaltiges Metalloporphyrin, das aus Protoporphyrin IX gewonnen wird
Einzigartigkeit
Protoporphyrin IX ist einzigartig aufgrund seiner Rolle als direkter Vorläufer von Häm und seiner Anwendung in der Photodynamischen Therapie. Seine Fähigkeit, verschiedene Metalloporphyrine mit verschiedenen Metallionen zu bilden, unterscheidet es auch von anderen Porphyrinen .
Eigenschaften
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42)/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFMATRBBQRQBM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O4-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3S,6S,9S,12R,15S,18E,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide](/img/structure/B1240948.png)
![[(1S,2R,3S,4S,6R,7R,8R,14S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B1240951.png)
![2-[(9S)-14-[3-(pyridin-2-ylamino)propoxy]-9-tricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaenyl]acetic acid](/img/structure/B1240952.png)
![[Phosphoric acid tetradecyl(R)-1-carboxymethyl-2-(trimethylaminio)ethyl]dianion](/img/structure/B1240953.png)

![[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate](/img/structure/B1240960.png)
![8-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1240963.png)



![3-[(4-Methyl-benzoyl)-hydrazono]-N-pyridin-2-yl-butyramide](/img/structure/B1240969.png)
![4-{(2E)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]hydrazinyl}benzoic acid](/img/structure/B1240970.png)

![N-(2,4-dimethylphenyl)-4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-4-oxobutanamide](/img/structure/B1240972.png)
